H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH
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Overview
Description
The compound H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH is a peptide composed of the amino acids alanine, leucine, proline, valine, and serine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like This compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can break disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reagents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH: has various applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors on cell surfaces, triggering a cascade of intracellular events that lead to its biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH
- H-Val-Ile-Val-Lys-Leu-Ile-Pro-Ser-Thr-Ser-Ser-Ala-Val-Asp-Thr-Pro-Tyr-Leu-Asp-Ile-Thr-Tyr-His-Phe-Val-Ala-Gln-Arg-Leu-Pro-Leu-OH
Uniqueness
H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH: is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness can influence its stability, solubility, and biological activity, making it suitable for specific research and industrial applications.
Properties
CAS No. |
263268-96-8 |
---|---|
Molecular Formula |
C42H73N9O11 |
Molecular Weight |
880.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H73N9O11/c1-21(2)17-27(45-34(53)25(9)43)36(55)46-28(18-22(3)4)40(59)50-15-11-13-31(50)38(57)44-26(10)35(54)49-33(24(7)8)41(60)51-16-12-14-32(51)39(58)48-30(20-52)37(56)47-29(42(61)62)19-23(5)6/h21-33,52H,11-20,43H2,1-10H3,(H,44,57)(H,45,53)(H,46,55)(H,47,56)(H,48,58)(H,49,54)(H,61,62)/t25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
CXRXCFHLGCWATI-MBZPSOJASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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